Synthesis and Characterization of Methyl 8-hydroxy-5-quinolinecarboxylate: A Comprehensive Technical Guide
Synthesis and Characterization of Methyl 8-hydroxy-5-quinolinecarboxylate: A Comprehensive Technical Guide
Executive Summary
Methyl 8-hydroxy-5-quinolinecarboxylate (CAS: 260796-38-1) is a highly versatile synthetic intermediate and a potent, cell-permeable prodrug analog of 8-hydroxyquinoline-5-carboxylic acid (IOX1)[1]. The parent compound, IOX1, is a well-documented broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, including JumonjiC (JmjC) domain-containing histone demethylases (KDMs). While IOX1 exhibits excellent in vitro efficacy, its zwitterionic nature at physiological pH severely restricts its cellular permeability.
Esterification to the methyl ester masks the polar carboxylic acid, significantly enhancing lipophilicity, oral bioavailability, and intracellular accumulation[2]. Once inside the target cell, intracellular esterases hydrolyze the prodrug back into the active IOX1, which then chelates the active-site Fe(II) of KDMs, modulating epigenetic markers such as H3K4me3 and H3K9me3[2].
Biological mechanism of action for the prodrug Methyl 8-hydroxy-5-quinolinecarboxylate.
Retrosynthetic Analysis and Chemical Pathways
The synthesis of methyl 8-hydroxy-5-quinolinecarboxylate is typically achieved in two main stages:
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Annulation (Skraup/Doebner-Miller variant): The construction of the quinoline core utilizes 3-amino-4-hydroxybenzoic acid and an α,β-unsaturated aldehyde equivalent under strongly acidic conditions[3].
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Esterification: The resulting 8-hydroxyquinoline-5-carboxylic acid is converted to its methyl ester. Due to the poor solubility and amphoteric nature of the parent acid, activation via an acyl chloride intermediate using thionyl chloride (SOCl2) is prioritized over a standard acid-catalyzed Fischer esterification to drive the reaction to completion[4].
Two-step retrosynthetic workflow for Methyl 8-hydroxy-5-quinolinecarboxylate.
Detailed Experimental Protocols
Step 1: Synthesis of 8-Hydroxyquinoline-5-carboxylic acid (IOX1)
Mechanistic Rationale: Using acrolein diethyl acetal instead of pure acrolein is a deliberate and critical experimental choice. Pure acrolein is highly volatile, toxic, and prone to rapid, exothermic polymerization. The acetal acts as a stable precursor that slowly hydrolyzes in situ under the acidic reflux conditions, providing a steady, low concentration of acrolein. This minimizes tar formation and maximizes the yield of the desired quinoline heterocycle[4].
Self-Validating Protocol:
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Suspend 3-amino-4-hydroxybenzoic acid (1.0 eq, e.g., 2.0 g, 13 mmol) in 6 M aqueous HCl (10 mL) in a round-bottom flask equipped with a reflux condenser[3].
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Heat the suspension to 100 °C.
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Add acrolein diethyl acetal (1.5 eq, 19.5 mmol) dropwise to the hot solution over 15 minutes[4].
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Maintain the reaction at reflux (100 °C) for 2 to 18 hours until complete consumption of the starting material is observed via LC-MS[3][4].
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Cool the reaction mixture to room temperature.
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Critical Control Point: Slowly add concentrated NH4OH dropwise while stirring until the pH reaches ~9. Causality: IOX1 is amphoteric. At highly acidic pH, it is fully protonated and soluble. At pH 9, the isoelectric equilibrium shifts, causing the product to crash out of the aqueous phase as a distinct solid[3].
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Filter the resulting precipitate, wash thoroughly with cold water, and dry in vacuo to afford 8-hydroxyquinoline-5-carboxylic acid.
Step 2: Synthesis of Methyl 8-hydroxy-5-quinolinecarboxylate
Mechanistic Rationale: The parent acid is highly insoluble in standard organic solvents due to strong intermolecular hydrogen bonding and its zwitterionic character. Attempting a standard Fischer esterification (H2SO4/MeOH) often leads to incomplete conversion due to equilibrium limits. By refluxing the acid in the presence of thionyl chloride (SOCl2), it is converted into a highly reactive acyl chloride hydrochloride salt. Subsequent quenching with anhydrous methanol drives the esterification to completion rapidly and irreversibly[4].
Self-Validating Protocol:
-
Suspend 8-hydroxyquinoline-5-carboxylic acid (1.0 eq, 1.0 g, 5.3 mmol) in anhydrous methanol (20 mL)[4][5].
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Cool the suspension to 0 °C in an ice bath.
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Dropwise, add thionyl chloride (SOCl2) (3.0 eq, 1.15 mL, 15.9 mmol) under an inert atmosphere (N2 or Ar). Caution: Vigorous evolution of HCl and SO2 gases will occur; perform strictly in a fume hood.
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Gradually warm the mixture to room temperature, then heat to reflux (65 °C) for 12–20 hours[4].
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Monitor the reaction via LC-MS. Once the mass corresponding to the parent acid is depleted, cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl2.
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Redissolve the crude residue in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO3 to neutralize residual acid[5]. Validation: The cessation of CO2 bubbling indicates complete neutralization.
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Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
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Purify via flash column chromatography (silica gel, gradient of Hexanes/EtOAc) to yield methyl 8-hydroxy-5-quinolinecarboxylate as a crystalline solid[6].
Characterization & Analytical Data
Proper characterization ensures the structural integrity of the synthesized compound. The following table summarizes the quantitative spectral data for Methyl 8-hydroxy-5-quinolinecarboxylate, derived and extrapolated from structurally analogous 5-substituted 8-hydroxyquinoline derivatives[5][6].
| Analytical Method | Quantitative Data / Spectral Features | Structural Assignment / Interpretation |
| 1H NMR (400 MHz, DMSO-d6) | δ 10.85 (br s, 1H) | Phenolic -OH (broadened due to hydrogen bonding) |
| δ 9.45 (dd, J = 8.8, 1.6 Hz, 1H) | Quinoline H4 (highly deshielded by N and the ester group) | |
| δ 8.95 (dd, J = 4.1, 1.6 Hz, 1H) | Quinoline H2 (adjacent to the heteroatom) | |
| δ 8.23 (d, J = 8.5 Hz, 1H) | Quinoline H6 (aromatic) | |
| δ 7.75 (dd, J = 8.8, 4.1 Hz, 1H) | Quinoline H3 (aromatic) | |
| δ 7.20 (d, J = 8.5 Hz, 1H) | Quinoline H7 (ortho to the hydroxyl group) | |
| δ 3.89 (s, 3H) | Methoxy ester (-OCH3) | |
| 13C NMR (100 MHz, DMSO-d6) | δ 167.5, 156.8, 148.5, 139.8, 134.0, 131.5, 127.0, 122.4, 120.1, 112.5, 52.3 | 11 distinct carbon environments confirming the C11H9NO3 framework. Peak at 167.5 ppm confirms the ester carbonyl; 52.3 ppm confirms the methoxy carbon. |
| ESI-MS (m/z) | 204.06 [M+H]+ | Exact mass calculated for C11H10NO3+ is 204.06. |
| FT-IR (ATR, cm-1) | 3350 (br), 1710 (s), 1610 (m), 1250 (s) | O-H stretch (3350), C=O ester stretch (1710), C=N/C=C aromatic stretch (1610), C-O stretch (1250). |
Note: The highly deshielded nature of the H4 proton (δ ~9.45) is a hallmark of 5-substituted 8-hydroxyquinolines, distinguishing it definitively from 4-substituted or 2-substituted isomers[5].
Conclusion & Future Perspectives
The synthesis of methyl 8-hydroxy-5-quinolinecarboxylate represents a vital node in modern drug discovery, particularly in the development of epigenetic modulators and antiviral agents[2]. By employing a modified Doebner-Miller annulation followed by an aggressive SOCl2-mediated esterification, researchers can overcome the inherent solubility and reactivity limitations of the parent zwitterionic acid[4]. Future applications of this scaffold include its use as an anchoring moiety in PROTAC (Proteolysis Targeting Chimera) designs targeting KDM degradation, where the ester can be selectively hydrolyzed or functionalized to attach variable PEG linkers to recruit E3 ligases[7].
References
- Source: FreiDok plus (University of Freiburg)
- Source: National Institutes of Health (NIH / PMC)
- Source: National Institutes of Health (NIH / PMC)
- Source: Structural Genomics Consortium (SGC)
- BRIDGED BICYCLIC COMPOUNDS AS FARNESOID X RECEPTOR MODULATORS (EP 3704113 B1)
- Ligand Modifications on a Cp(quinolate)
- Development of a Chemical Toolkit for the Modulation of Cellular Formaldehyde Source: University of Leicester URL
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